MS31

Description

Propriétés

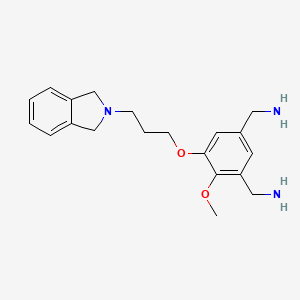

Formule moléculaire |

C20H27N3O2 |

|---|---|

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine |

InChI |

InChI=1S/C20H27N3O2/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3 |

Clé InChI |

XQQZNYFJATXWON-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN |

SMILES canonique |

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MS31; M-S31; MS 31 |

Origine du produit |

United States |

Foundational & Exploratory

Core Function and Mechanism of Action

An In-depth Technical Guide to the Core Functions of MutS Homolog 3 (MSH3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the MutS Homolog 3 (MSH3) protein, a critical component of the DNA mismatch repair (MMR) system. MSH3 plays a vital role in maintaining genomic stability, and its dysfunction is implicated in various cancers, making it a person of interest in oncology research and drug development.

MSH3 is a key protein in the post-replicative DNA mismatch repair (MMR) system, which is essential for correcting errors that occur during DNA replication. Its primary function is to recognize and initiate the repair of insertion-deletion loops (IDLs), which are a type of DNA mismatch.[1] MSH3 does not function alone; it forms a heterodimer with MSH2 to create the MutSβ complex.[1] This complex is specifically responsible for identifying and binding to large IDLs, typically ranging from 1 to 15 nucleotides in length.[1]

The mechanism of action begins with the MutSβ complex scanning newly synthesized DNA for mismatches. Upon encountering an IDL, the complex binds to the distorted DNA structure. This binding event triggers a conformational change in the MutSβ complex, which then recruits another protein complex, MutLα (composed of MLH1 and PMS2), to the site of the mismatch. The formation of this ternary complex is a crucial step in initiating the downstream events of MMR, which include the excision of the error-containing DNA strand and subsequent resynthesis of the correct sequence.

The MSH3-Mediated DNA Mismatch Repair Pathway

The signaling cascade of MSH3-mediated DNA mismatch repair is a highly coordinated process involving multiple protein players. The pathway can be summarized as follows:

-

Mismatch Recognition: The MSH2-MSH3 (MutSβ) heterodimer scans the DNA and recognizes insertion/deletion loops.

-

Complex Formation: Upon recognition, MutSβ binds to the DNA mismatch, causing a bend in the DNA.

-

Recruitment of MutLα: The DNA-bound MutSβ complex recruits the MutLα (MLH1-PMS2) heterodimer to the site.

-

Excision: The MutLα complex, along with other factors including exonuclease 1 (EXO1), removes the segment of the newly synthesized strand containing the mismatch.

-

Resynthesis: DNA polymerase fills in the gap using the parental strand as a template.

-

Ligation: DNA ligase seals the nick to complete the repair process.

Caption: MSH3-Mediated DNA Mismatch Repair Pathway.

Role of MSH3 in Cancer

Defects in the MSH3 gene can lead to a deficient MMR system, which in turn increases the risk of developing various cancers. Somatic mutations in the MSH3 gene are found in a significant percentage of MMR-deficient colorectal cancers.[1] Loss of MSH3 function leads to microsatellite instability (MSI), a condition characterized by the accumulation of mutations in short, repetitive DNA sequences. This genomic instability can drive the development and progression of tumors.[1]

Beyond its role in cancer predisposition, MSH3 status can also influence the response to chemotherapy. Some studies suggest that MSH3 deficiency may affect the sensitivity of cancer cells to certain cytotoxic drugs.

Quantitative Data on MSH3

Table 1: MSH3 Expression in Human Tissues and Cancer

| Tissue/Cancer Type | Expression Level | Reference |

| Normal Colon | Low to Moderate | [2] |

| Colorectal Cancer (MLH1-deficient) | Loss of expression in ~48.5% of cases | [3] |

| Normal Pancreas | Low | [2] |

| Pancreatic Ductal Adenocarcinoma | Variable, with some cases showing loss of expression | [4] |

| Normal Ovary | Low | [2] |

| Ovarian Cancer | Altered expression in some cases | |

| Normal Endometrium | Low to Moderate | |

| Endometrial Cancer | Associated with MSH3 defects | |

| Nasopharyngeal Carcinoma | Downregulated mRNA and protein expression | [5] |

Table 2: Biochemical Properties of MSH3

| Parameter | Value | Reference |

| Size of recognized IDLs | 1-15 nucleotides | [1] |

| Nucleotide Binding (ADP) | Kd in the low micromolar range | [6] |

| Nucleotide Binding (ATP) | Kd in the low micromolar range | [6] |

| DNA Binding Affinity (for loop structures) | Varies depending on the specific loop structure | [7] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to study MSH3-MSH2 Interaction

This protocol describes the co-immunoprecipitation of MSH3 and its binding partner MSH2 from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-MSH3 antibody

-

Anti-MSH2 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE reagents

-

Western blot reagents

Procedure:

-

Cell Lysis: Lyse cells expressing MSH3 and MSH2 in pre-chilled lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MSH3 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Neutralization: Neutralize the eluate with neutralization buffer.

-

Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-MSH2 antibody to detect the co-immunoprecipitated protein.

Caption: Workflow for Co-immunoprecipitation and Western Blotting.

Immunohistochemistry (IHC) for MSH3 Detection in Tissues

This protocol outlines the steps for detecting MSH3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[2]

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution for quenching endogenous peroxidase

-

Blocking serum

-

Primary antibody (anti-MSH3)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[2]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in boiling antigen retrieval buffer.[2]

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution.

-

Blocking: Block non-specific antibody binding by incubating with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-MSH3 antibody.[2]

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.[2]

-

Signal Amplification: Incubate with streptavidin-HRP conjugate.

-

Chromogen Development: Develop the color by incubating with DAB chromogen solution.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

Conclusion

MSH3 is a crucial protein for maintaining genomic integrity through its central role in the DNA mismatch repair pathway. Its function as part of the MutSβ complex in recognizing and initiating the repair of insertion-deletion loops is fundamental to preventing the accumulation of mutations that can lead to cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of MSH3 and its potential as a therapeutic target in oncology. A deeper understanding of the MSH3-mediated repair pathway and its regulation will be instrumental in developing novel strategies for cancer prevention and treatment.

References

- 1. MSH3 - Wikipedia [en.wikipedia.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Loss of MSH3 protein expression is frequent in MLH1-deficient colorectal cancer and is associated with disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MSH3 | Cancer Genetics Web [cancerindex.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. The nucleotide binding properties of human MSH2/MSH3 are lesion-dependent and distinct from those of human MSH2/MSH6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

MS31 gene location and structure

An In-depth Technical Guide to the Human MS31 (MRPS31) Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human this compound gene, more formally known as Mitochondrial Ribosomal Protein S31 (MRPS31). This document details its genomic location, structural features, and its critical role in mitochondrial translation. It also provides detailed experimental protocols for its study and quantitative data on its expression.

Gene Location and Structure

The MRPS31 gene is a protein-coding gene located on the reverse strand of chromosome 13 at the cytogenetic band 13q14.11.[1] The gene spans 42,063 base pairs on the GRCh38/hg38 assembly.[1]

Genomic Coordinates (GRCh38/hg38): chr13:40,729,128-40,771,190[1]

The canonical transcript, ENST00000323563.8, consists of 8 exons that are spliced to produce a 1486 base pair mRNA. The coding sequence (CDS) of this transcript is 1188 base pairs long.

Exon-Intron Structure

The detailed exon and intron coordinates for the canonical transcript (ENST00000323563.8) are provided in the table below. This information is crucial for designing experiments such as targeted sequencing or qPCR assays.

| Feature | Start (GRCh38/hg38) | End (GRCh38/hg38) | Length (bp) |

| Exon 1 | 40,770,959 | 40,771,190 | 232 |

| Intron 1 | 40,767,733 | 40,770,958 | 3,226 |

| Exon 2 | 40,767,599 | 40,767,732 | 134 |

| Intron 2 | 40,762,393 | 40,767,598 | 5,206 |

| Exon 3 | 40,762,242 | 40,762,392 | 151 |

| Intron 3 | 40,750,223 | 40,762,241 | 12,019 |

| Exon 4 | 40,750,076 | 40,750,222 | 147 |

| Intron 4 | 40,747,940 | 40,750,075 | 2,136 |

| Exon 5 | 40,747,748 | 40,747,939 | 192 |

| Intron 5 | 40,739,715 | 40,747,747 | 8,033 |

| Exon 6 | 40,739,528 | 40,739,714 | 187 |

| Intron 6 | 40,733,303 | 40,739,527 | 6,225 |

| Exon 7 | 40,733,149 | 40,733,302 | 154 |

| Intron 7 | 40,729,128 | 40,733,148 | 4,021 |

| Exon 8 | 40,729,128 | 40,729,216 | 89 |

Protein Characteristics

The MRPS31 gene encodes the Small ribosomal subunit protein this compound. This protein is a key component of the small 28S subunit of the mitochondrial ribosome (mitoribosome).[1]

| Property | Value |

| Full Name | Mitochondrial Ribosomal Protein S31 |

| UniProt ID | Q92665 |

| Amino Acid Length | 395 |

| Molecular Mass | 45,318 Da |

| Domains | Belongs to the mitochondrion-specific ribosomal protein this compound family.[1] |

Quantitative Gene and Protein Expression

The expression of MRPS31 is ubiquitous across human tissues, consistent with its essential role in mitochondrial function. Below are tables summarizing its mRNA and protein expression levels.

mRNA Expression Levels (GTEx)

The following table presents the median mRNA expression of MRPS31 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project. Expression is measured in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Adipose - Subcutaneous | 11.8 |

| Adipose - Visceral (Omentum) | 10.9 |

| Adrenal Gland | 15.2 |

| Artery - Aorta | 9.7 |

| Artery - Coronary | 12.1 |

| Artery - Tibial | 11.3 |

| Brain - Cerebellum | 14.5 |

| Brain - Cortex | 13.7 |

| Breast - Mammary Tissue | 9.8 |

| Colon - Sigmoid | 10.2 |

| Colon - Transverse | 9.9 |

| Esophagus - Mucosa | 9.1 |

| Esophagus - Muscularis | 11.7 |

| Heart - Atrial Appendage | 16.3 |

| Heart - Left Ventricle | 17.1 |

| Kidney - Cortex | 13.8 |

| Liver | 12.5 |

| Lung | 10.6 |

| Muscle - Skeletal | 12.9 |

| Nerve - Tibial | 11.5 |

| Ovary | 13.1 |

| Pancreas | 11.9 |

| Pituitary | 14.8 |

| Prostate | 12.3 |

| Skin - Not Sun Exposed (Suprapubic) | 9.4 |

| Skin - Sun Exposed (Lower leg) | 10.1 |

| Small Intestine - Terminal Ileum | 10.8 |

| Spleen | 11.2 |

| Stomach | 10.5 |

| Testis | 11.7 |

| Thyroid | 14.1 |

| Uterus | 11.6 |

| Vagina | 9.6 |

| Whole Blood | 8.7 |

Protein Abundance (PaxDb)

The Protein Abundance Database (PaxDb) provides integrated data on protein levels. The abundance of MRPS31 in various organisms and tissues is presented in parts per million (ppm).

| Organism | Tissue/Cell Line | Abundance (ppm) |

| Homo sapiens | Whole organism (integrated) | 27.6 |

| Mus musculus | Whole organism (integrated) | 41.1 |

| Mus musculus | Brain (integrated) | 27.1 |

| Mus musculus | Heart | 94.7 |

| Rattus norvegicus | Whole organism (integrated) | 62.8 |

| Bos taurus | Cell line | 37.2 |

| Bos taurus | Whole organism (integrated) | 1.6 |

Signaling and Assembly Pathway

MRPS31 is integral to the biogenesis of the mitochondrial small ribosomal subunit (mt-SSU). The assembly of the mitoribosome is a complex process involving the coordinated action of numerous assembly factors and ribosomal proteins.[2] Defects in this pathway can lead to severe mitochondrial disorders. The following diagram illustrates the key stages of mt-SSU assembly, highlighting the incorporation of MRPS31.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MRPS31.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of MRPS31 mRNA from total RNA isolated from human cells or tissues.

1. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the sample of interest using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) primers.

2. qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a 10 µL final volume per well in a 384-well plate. Each sample should be run in triplicate.

-

5 µL of 2x SYBR Green PCR Master Mix

-

0.5 µL of Forward Primer (10 µM)

-

0.5 µL of Reverse Primer (10 µM)

-

2 µL of cDNA template (diluted 1:10)

-

2 µL of Nuclease-free water

-

-

Validated Primers for Human MRPS31: Commercially available validated primer sets are recommended for reliable results (e.g., from RealTimePrimers.com or Integrated DNA Technologies).[3][4] Alternatively, design primers spanning an exon-exon junction to avoid amplification of genomic DNA.

3. qPCR Cycling Conditions:

-

Perform the qPCR using a real-time PCR system with the following cycling conditions:

-

Enzyme Activation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: To verify the specificity of the amplification product.

-

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for MRPS31 and a validated housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of MRPS31 using the ΔΔCt method.

Protein-Protein Interaction Analysis by GST Pull-Down Assay

This protocol outlines the procedure for identifying proteins that interact with MRPS31 using a Glutathione S-Transferase (GST) pull-down assay.

1. Expression and Immobilization of GST-MRPS31 Bait Protein:

-

Clone the coding sequence of human MRPS31 into a GST-fusion protein expression vector (e.g., pGEX series).

-

Transform the construct into an appropriate E. coli expression strain (e.g., BL21).

-

Induce protein expression with IPTG and lyse the bacterial cells.

-

Incubate the cleared lysate containing the GST-MRPS31 fusion protein with glutathione-agarose beads to immobilize the bait protein.

-

Wash the beads to remove non-specifically bound bacterial proteins.

2. Preparation of Prey Protein Lysate:

-

Culture human cells of interest (e.g., HEK293T, HeLa) and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

3. Pull-Down of Interacting Proteins:

-

Incubate the immobilized GST-MRPS31 beads with the prepared mammalian cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate beads with immobilized GST alone with the same cell lysate.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

-

Elute the bound proteins from the beads using a buffer containing reduced glutathione.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise protein bands that are present in the GST-MRPS31 pull-down but not in the GST control.

-

Identify the interacting proteins by mass spectrometry (e.g., LC-MS/MS).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the function of MRPS31.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Mitochondrial ribosome assembly in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 4. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MRPS31 in Mitochondrial Translation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial translation is a fundamental cellular process responsible for synthesizing 13 core protein subunits of the oxidative phosphorylation (OXPHOS) system. This process is carried out by specialized mitochondrial ribosomes (mitoribosomes), which are composed of nuclear- and mitochondrial-encoded components. MRPS31 (Mitochondrial Ribosomal Protein S31) is a critical nuclear-encoded protein of the 28S small ribosomal subunit (mt-SSU). Its role is integral to the assembly and stability of the functional 55S mitoribosome. Dysfunction or loss of MRPS31 leads to impaired mitochondrial translation, resulting in OXPHOS defects and significant cellular consequences. Notably, MRPS31 loss has been identified as a key driver of mitochondrial deregulation and has been linked to the aggressiveness of certain cancers, such as hepatocellular carcinoma. This technical guide provides an in-depth overview of the function of MRPS31, details key experimental methodologies to study its role, presents quantitative data on the effects of its depletion, and discusses its potential as a prognostic marker and therapeutic target for drug development professionals.

Introduction to Mitochondrial Translation

Eukaryotic cells compartmentalize protein synthesis, with distinct machinery operating in the cytoplasm and mitochondria. Mitochondrial ribosomes, or mitoribosomes, are responsible for translating the 13 essential proteins encoded by the mitochondrial DNA (mtDNA).[1] These proteins are all critical components of the enzyme complexes that constitute the electron transport chain and ATP synthase.

The mammalian mitoribosome is a 55S particle composed of a small 28S subunit (mt-SSU) and a large 39S subunit (mt-LSU).[2][3] Unlike their cytosolic counterparts, mitoribosomes have a higher protein-to-rRNA ratio.[2] The mt-SSU consists of a 12S ribosomal RNA (rRNA) and approximately 30 mitochondrial ribosomal proteins (MRPs), while the mt-LSU contains a 16S rRNA and about 52 MRPs.[3][4] These MRPs are encoded by nuclear genes, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria for assembly.[5] MRPS31 is one such essential protein, serving as a structural component of the 28S small subunit.[4]

The Core Function of MRPS31 in Mitoribosome Assembly

MRPS31 is a foundational component for the biogenesis of the mt-SSU. Its proper integration is a prerequisite for the subsequent assembly of a functional 55S mitoribosome, which is formed by the joining of the 28S small and 39S large subunits.[6] The loss of MRPS31 disrupts this assembly process, leading to a deficit of mature mitoribosomes and, consequently, a failure to efficiently translate mtDNA-encoded proteins.[6][7] Studies have shown that the knockdown of MRPS31 not only prevents the formation of the 55S complex but can also destabilize neighboring proteins within the small subunit, such as MRPS39, further amplifying the impact on mitoribosome activity.[6]

Pathophysiological Consequences of MRPS31 Dysfunction

Impact on OXPHOS and Cellular Respiration

A direct consequence of impaired mitochondrial translation due to MRPS31 deficiency is the reduced synthesis of essential OXPHOS subunits, such as ND6 (a component of Complex I) and COII (a component of Complex IV).[6] This deficit compromises the integrity and function of the electron transport chain, leading to a significant decrease in the mitochondrial oxygen consumption rate, affecting both basal and maximal respiratory capacity.[6][7] This bioenergetic failure has widespread implications for cellular health and function.

Role in Hepatocellular Carcinoma (HCC)

Recent research has highlighted a critical role for MRPS31 in cancer biology. In hepatocellular carcinoma (HCC), the loss of the MRPS31 gene, often through somatic copy number alteration, is strongly correlated with poor clinical outcomes.[6][8] Mechanistically, the suppression of MRPS31 and the resulting mitochondrial dysfunction do not lead to cell death but instead promote a more aggressive and invasive cancer phenotype.[6] This is achieved by augmenting the expression of proteins like matrix metalloproteinase 7 (MMP7) and Collagen Type I Alpha 1 Chain (COL1A1), which are involved in extracellular matrix remodeling and cell invasion.[6] Therefore, MRPS31 loss acts as a key driver of mitochondrial deregulation that enhances HCC malignancy.[6][8]

Quantitative Analysis of MRPS31 Function

The functional consequences of MRPS31 depletion have been quantified in various studies. The table below summarizes the key findings from experiments involving the knockdown of MRPS31 in human hepatoma cell lines.

| Parameter | Cell Line(s) | Observed Effect of MRPS31 Knockdown | Citation(s) |

| mtDNA-Encoded Protein Levels (ND6, COII) | HepG2, JHH5 | Effective suppression of protein levels without significant change in mRNA levels. | [6] |

| Interacting Protein Levels (MRPS39) | HepG2, JHH5 | Decreased protein level without change in mRNA level. | [6] |

| 55S Mitoribosome Complex Formation | HepG2, JHH5 | Decreased formation of the fully assembled 55S mitoribosome. | [6][7] |

| Mitoribosomal Translation Activity | HepG2, JHH5 | Decreased overall translation activity within mitochondria. | [6][7] |

| Mitochondrial Oxygen Consumption Rate | HepG2, JHH5 | Significant decrease in both basal and maximum capacity. | [6][7] |

| Hepatoma Cell Invasion | HepG2, JHH5 | Increased cell invasion activity. | [6][7] |

| Downstream Effector Proteins (MMP7, COL1A1) | HepG2, JHH5 | Augmented protein levels. | [6] |

Key Experimental Protocols for Studying MRPS31

Investigating the function of MRPS31 requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol: siRNA-Mediated Knockdown of MRPS31

This protocol is used to transiently reduce the expression of MRPS31 to study the resulting phenotype.

-

Cell Culture: Plate human cell lines (e.g., HepG2, JHH5) in 6-well plates or 60 mm dishes and grow to 70-80% confluency in appropriate media.

-

Transfection: Transfect cells with MRPS31-specific small interfering RNA (siRNA) or a non-targeting control siRNA (siNC) using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48-72 hours post-transfection to allow for MRPS31 protein depletion.

-

Validation of Knockdown:

-

qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers specific for MRPS31 and a housekeeping gene to confirm mRNA level knockdown.[6]

-

Western Blot: Prepare total cell lysates, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MRPS31 and a loading control (e.g., GAPDH, β-actin) to confirm protein level reduction.[6]

-

Protocol: Analysis of Mitoribosome Assembly via Sucrose Density Gradient Centrifugation

This method separates cellular components by size and density, allowing for the analysis of ribosomal subunit assembly.[6][7]

-

Mitochondrial Isolation: Harvest cells and isolate mitochondria via differential centrifugation.[9][10]

-

Lysis: Lyse the isolated mitochondria in a buffer containing a non-ionic detergent (e.g., n-dodecyl-β-D-maltoside) to release mitoribosomes.

-

Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-30%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully load the mitochondrial lysate onto the top of the sucrose gradient and centrifuge at high speed (e.g., >100,000 x g) for several hours.

-

Fractionation: After centrifugation, carefully collect fractions from the top to the bottom of the gradient.

-

Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against proteins of the small (e.g., MRPS31, MRPS29) and large (e.g., MRPL13) subunits to determine the sedimentation profile and the presence of assembled 55S ribosomes.[6]

Protocol: In Vivo Labeling of Mitochondrial Translation Products

This technique directly measures the rate of protein synthesis within mitochondria.[1][11]

-

Cell Preparation: Culture cells to near confluency.

-

Inhibition of Cytosolic Translation: Pre-incubate cells in methionine/cysteine-free medium containing an inhibitor of cytosolic translation, such as emetine or anisomycin. This step is crucial to ensure that only mitochondrial translation is measured.[1]

-

Pulse Labeling: Add a radioactive amino acid mixture, typically [³⁵S]-methionine and [³⁵S]-cysteine, to the medium and incubate for a short period (e.g., 30-60 minutes). During this "pulse," the labeled amino acids are incorporated into newly synthesized mitochondrial proteins.[11]

-

Chase (Optional): To assess protein stability, the radioactive medium can be replaced with a medium containing an excess of unlabeled methionine and cysteine for a "chase" period.[1]

-

Lysis and Analysis: Harvest and lyse the cells. Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to an X-ray film or a phosphor screen (autoradiography) to visualize the 13 radiolabeled mtDNA-encoded proteins. The intensity of the bands corresponds to the rate of mitochondrial protein synthesis.[11]

MRPS31 as a Potential Therapeutic Target

The identification of MRPS31's role in promoting aggressive cancer phenotypes presents new opportunities for drug development.[6][12] Given that MRPS31 loss is a prognostic marker for poor outcomes in HCC, its expression level could be used to stratify patients for specific therapies.[6]

For drug development professionals, several avenues exist:

-

Targeting Downstream Effectors: Developing inhibitors against MMP7 or COL1A1 could be a strategy to counteract the increased invasiveness caused by MRPS31 loss in tumors.

-

Exploiting Mitochondrial Vulnerabilities: Tumors with MRPS31 deficiency and subsequent OXPHOS defects may have unique metabolic vulnerabilities that could be exploited therapeutically. These cells might be more reliant on glycolysis, making them susceptible to glycolytic inhibitors.

-

Synthetic Lethality Screens: Identifying genes or pathways that are essential for the survival of MRPS31-deficient cells could uncover novel drug targets. A compound that is tolerated by normal cells but lethal to cells lacking MRPS31 would represent a promising therapeutic candidate.[13]

Conclusion

MRPS31 is an indispensable component of the mitochondrial small ribosomal subunit, playing a pivotal role in the assembly of the mitoribosome and the translation of essential OXPHOS proteins. Its deficiency leads to severe mitochondrial dysfunction, impacting cellular bioenergetics. The discovery of its role as a modulator of cancer cell invasiveness in HCC has elevated MRPS31 from a housekeeping protein to a protein of significant clinical interest. Further research into the precise mechanisms linking MRPS31 loss to downstream signaling pathways and a deeper understanding of the resulting metabolic reprogramming will be crucial for translating these findings into novel therapeutic strategies for researchers and drug development professionals.

References

- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 2. MRPS31 mitochondrial ribosomal protein S31 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Unraveling the roles and mechanisms of mitochondrial translation in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Kinetics and Mechanism of Mammalian Mitochondrial Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MRPS31 loss is a key driver of mitochondrial deregulation and hepatocellular carcinoma aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Techniques for investigating mitochondrial gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of multidrug resistance associated proteins in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug development in the era of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Expression of Morgana-Splicing Factor 31 (MS31) in Various Cell Types

Disclaimer: The following technical guide pertains to a hypothetical protein, "Morgana-Splicing Factor 31 (MS31)," as extensive searches in publicly available scientific literature and databases did not yield information on a protein with this specific designation. The data, signaling pathways, and experimental details presented herein are representative examples constructed to fulfill the user's request for a technical guide on protein expression analysis. These have been developed for illustrative purposes to guide researchers, scientists, and drug development professionals in similar analytical endeavors.

This guide provides a comprehensive overview of the expression profile of the hypothetical nuclear protein this compound across different cell types, details the experimental protocols for its detection and quantification, and illustrates its putative signaling pathway and the workflow for its analysis.

Data Presentation: Quantitative Expression of this compound

The expression levels of this compound were quantified in various human cell lines using Western Blot analysis, with protein levels normalized to the housekeeping protein Beta-actin. The following table summarizes the relative expression of this compound.

| Cell Line | Cell Type | Relative this compound Expression (Normalized to Beta-actin) |

| HeLa | Cervical Cancer | 1.00 |

| Jurkat | T-lymphocyte | 0.25 |

| HEK293 | Embryonic Kidney | 0.85 |

| A549 | Lung Carcinoma | 1.50 |

| MCF-7 | Breast Cancer | 1.20 |

| U-87 MG | Glioblastoma | 2.10 |

| SH-SY5Y | Neuroblastoma | 1.80 |

Experimental Protocols

Detailed methodologies for the key experiments used to determine this compound expression are provided below.

1. Western Blotting for Quantitative this compound Expression

This protocol was utilized to quantify the relative expression levels of this compound in different cell lysates.

-

Sample Preparation:

-

Adherent cells were washed on ice with ice-cold PBS.

-

Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) was added (1 mL per 10^7 cells).

-

Cells were scraped and the suspension was transferred to a microcentrifuge tube.

-

The cell lysate was agitated for 30 minutes at 4°C, followed by centrifugation to pellet cell debris.

-

The protein concentration of the supernatant was determined using a BCA protein assay.[1]

-

-

SDS-PAGE and Protein Transfer:

-

Samples were prepared by adding 2X Laemmli buffer and boiling at 95-100°C for 5 minutes to denature the proteins.

-

Equal amounts of protein (typically 20-30 µg) were loaded into the wells of a 4-20% Tris-Glycine gradient gel.[2] A molecular weight marker was also loaded.

-

The gel was run in 1X running buffer at 100V for 1-2 hours.

-

Proteins were then transferred from the gel to a PVDF membrane.

-

-

Immunodetection:

-

The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[3]

-

The membrane was incubated with the primary antibody (e.g., rabbit anti-MS31) overnight at 4°C with gentle agitation.[4][5]

-

The membrane was washed three times with TBST for 5 minutes each.[4]

-

The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4][5]

-

Following three more washes with TBST, the signal was detected using an enhanced chemiluminescence (ECL) substrate.

-

2. Immunohistochemistry (IHC) for this compound Localization in Tissues

This protocol is designed for the detection of this compound in paraffin-embedded tissue sections.

-

Sample Preparation and Antigen Retrieval:

-

Paraffin-embedded tissue sections were deparaffinized by immersing slides in xylene, followed by rehydration through a series of graded ethanol solutions and finally water.[6][7]

-

For antigen retrieval, slides were subjected to heat-induced epitope retrieval (HIER) by immersing them in a citrate buffer (pH 6.0) and heating.[8]

-

-

Staining:

-

Endogenous peroxidase activity was quenched by incubating the sections in 3% hydrogen peroxide.[7]

-

Non-specific binding was blocked by incubating the sections with a blocking serum for 1 hour.[7]

-

The primary antibody (anti-MS31) was applied and incubated overnight at 4°C.[6][7]

-

After washing, a biotinylated secondary antibody was applied, followed by an avidin-biotin-HRP complex.

-

The signal was developed using a DAB substrate, which produces a brown precipitate.[6]

-

The sections were counterstained with hematoxylin to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

The stained slides were dehydrated through a graded series of ethanol and cleared in xylene.[7]

-

A coverslip was mounted using a permanent mounting medium.

-

3. Immunofluorescence (IF) for Subcellular Localization of this compound

This protocol is for visualizing the subcellular localization of this compound in cultured cells.

-

Cell Preparation and Fixation:

-

Permeabilization and Blocking:

-

Antibody Incubation:

-

The primary antibody (anti-MS31) was diluted in the blocking buffer and incubated with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

The cells were washed three times with PBS.

-

A fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) was diluted in the blocking buffer and incubated with the cells for 1 hour at room temperature in the dark.[11]

-

-

Mounting and Imaging:

-

After three final washes with PBS, the coverslips were mounted on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

The slides were imaged using a fluorescence or confocal microscope.

-

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the hypothetical signaling cascade initiated by the activation of a receptor tyrosine kinase (RTK), leading to the downstream regulation of this compound and its subsequent effect on gene transcription related to cell proliferation.

A diagram of the putative this compound signaling cascade.

Experimental Workflow for this compound Expression Analysis

This diagram outlines the logical steps involved in a typical experiment to analyze the expression of this compound in different cell lines.

References

- 1. High-throughput instant quantification of protein expression and purity based on photoactive yellow protein turn off/on label - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]

- 7. ptglab.com [ptglab.com]

- 8. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 9. sinobiological.com [sinobiological.com]

- 10. ibidi.com [ibidi.com]

- 11. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

An In-Depth Technical Guide to the MRPS31 Gene

Executive Summary

The Mitochondrial Ribosomal Protein S31 (MRPS31) gene encodes a crucial component of the small 28S subunit of the mitochondrial ribosome. This technical guide provides a comprehensive overview of the discovery, history, and functional significance of MRPS31. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the gene's role in mitochondrial protein synthesis and its implications in human health and disease, particularly in cancer and potentially in type 1 diabetes. This document summarizes key quantitative data, presents detailed experimental protocols for studying MRPS31, and visualizes relevant biological pathways and experimental workflows.

Discovery and History of MRPS31

The formal characterization and mapping of the human mitochondrial ribosomal protein genes, including MRPS31, were systematically detailed in a landmark study by Kenmochi et al. in 2001.[1][2] This research involved the generation of sequence-tagged sites (STSs) for individual mitochondrial ribosomal protein (MRP) genes, which were then mapped to the human chromosomes using radiation hybrid panels.

Prior to this, the protein components of the mitochondrial ribosome were being identified and characterized, but a comprehensive genetic map was lacking. The 2001 study located 54 MRP genes and assigned them to specific cytogenetic bands.[1][2] MRPS31 was mapped to chromosome 13q14.11 .[3][4]

An interesting finding from this initial mapping was the wide dispersal of MRP genes throughout the nuclear genome, in contrast to the clustered operons of their bacterial ancestors. This suggested that the transfer of these genes from the mitochondrial to the nuclear genome occurred as individual events during evolution.[1][2]

The gene has been known by several aliases, including IMOGN38 , MRP-S31 , S31mt , and mS31 .[4][5][6] The official HUGO Gene Nomenclature Committee (HGNC) symbol is MRPS31 .

Gene and Protein Characteristics

MRPS31 is a protein-coding gene that provides instructions for synthesizing the mitochondrial ribosomal protein S31. This protein is a structural constituent of the small 28S subunit of the 55S mitochondrial ribosome (mitoribosome).[7] Mammalian mitoribosomes are responsible for translating the 13 messenger RNAs encoded by the mitochondrial DNA (mtDNA), which are all essential components of the oxidative phosphorylation system.

The MRPS31 protein, like other MRPs, is encoded in the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria for assembly into the mitoribosome.

Table 1: Key Characteristics of the MRPS31 Gene and Protein

| Feature | Description | Source |

| Official Gene Symbol | MRPS31 | HGNC |

| Full Gene Name | Mitochondrial Ribosomal Protein S31 | HGNC |

| Aliases | IMOGN38, MRP-S31, S31mt, this compound | [4][5][6] |

| Chromosomal Location | 13q14.11 | [3][4] |

| Protein Product | Mitochondrial ribosomal protein S31 | UniProt |

| Subcellular Location | Mitochondrion, mitochondrial inner membrane, mitochondrial small ribosomal subunit | [8] |

| Function | Structural constituent of the mitochondrial ribosome, involved in mitochondrial translation | [5] |

Quantitative Data

Gene Expression Levels

MRPS31 exhibits ubiquitous expression across various human tissues, consistent with its fundamental role in mitochondrial function. RNA-sequencing data from multiple sources, including the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, confirm its widespread expression.

Table 2: MRPS31 RNA Expression in Selected Normal Human Tissues

| Tissue | Expression Level (TPM/RPKM) | Data Source |

| Lymph Node | 11.9 RPKM | [9] |

| Testis | 11.7 RPKM | [9] |

| Hypothalamus | 13.13 RPKM | [10] |

| Heart | 12.669 RPKM | [10] |

| Ovary | 10.675 RPKM | [10] |

| Kidney | 10.177 RPKM | [10] |

Note: TPM (Transcripts Per Million) and RPKM (Reads Per Kilobase of transcript, per Million mapped reads) are units of normalized gene expression.

Association with Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the significant role of MRPS31 in hepatocellular carcinoma. Analysis of The Cancer Genome Atlas (TCGA) Liver Hepatocellular Carcinoma (LIHC) dataset has revealed that MRPS31 is frequently downregulated in HCC, often due to somatic copy number alterations (SCNA), specifically loss of the gene.[11][12] This downregulation is associated with poor prognosis.

Table 3: Prognostic Significance of MRPS31 in Hepatocellular Carcinoma

| Parameter | Finding | Data Source |

| Copy Number Alteration | MRPS31 is the only downregulated MRP gene harboring a DNA copy number loss in a significant portion of HCC cases. | [11][12] |

| Expression in Tumors | MRPS31 mRNA levels are significantly lower in a subset of HCC tumors compared to non-tumorous tissue. | [11] |

| Survival Analysis | Low expression of MRPS31 is significantly associated with shorter overall survival in HCC patients. | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and interactions of MRPS31.

GST Pull-Down Assay for Protein-Protein Interaction Analysis

This protocol is adapted from standard methods for identifying protein-protein interactions using a GST-tagged bait protein (e.g., GST-MRPS31).[2][13][14][15][16]

Objective: To identify proteins that interact with MRPS31.

Materials:

-

pGEX vector containing the MRPS31 coding sequence

-

E. coli expression strain (e.g., BL21)

-

IPTG for induction

-

Lysis buffer (e.g., 20mM HEPES pH 7.4, 100mM NaCl, 5mM MgCl2, 1% TX-100, with protease inhibitors)

-

Glutathione-sepharose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., wash buffer containing 10-20 mM reduced glutathione)

-

Cell lysate from a human cell line (e.g., HEK293 or a relevant cancer cell line)

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

-

Expression and Purification of GST-MRPS31 (Bait):

-

Transform the pGEX-MRPS31 plasmid into E. coli.

-

Grow a culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.

-

Harvest the bacteria by centrifugation and lyse them.

-

Incubate the cleared lysate with glutathione beads to immobilize the GST-MRPS31 fusion protein.

-

Wash the beads extensively with wash buffer to remove non-specifically bound bacterial proteins.

-

-

Preparation of Prey Lysate:

-

Culture and harvest human cells.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Pull-Down:

-

Incubate the beads with the immobilized GST-MRPS31 with the prepared human cell lysate.

-

Allow the interaction to occur by gentle agitation at 4°C for several hours or overnight.

-

As a negative control, incubate beads with GST alone with the cell lysate.

-

-

Washing and Elution:

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies if a known interactor is suspected.

-

For identification of unknown interactors, subject the eluted proteins to in-gel digestion followed by nLC-MS/MS analysis.

-

nLC-MS/MS for Protein Identification

This protocol outlines the general steps for identifying proteins from a complex mixture, such as the eluate from a GST pull-down assay.[1][17][18][19][20]

Objective: To identify the proteins that co-eluted with GST-MRPS31.

Procedure:

-

Sample Preparation:

-

Run the eluted protein sample on an SDS-PAGE gel.

-

Excise the protein bands of interest.

-

Perform in-gel digestion, which typically involves:

-

Destaining the gel piece.

-

Reduction of disulfide bonds with DTT.

-

Alkylation of cysteine residues with iodoacetamide.

-

Digestion with a protease, most commonly trypsin.

-

-

Extract the resulting peptides from the gel matrix.

-

-

Liquid Chromatography (LC) Separation:

-

Load the extracted peptide mixture onto a reverse-phase capillary column.

-

Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Introduce the separated peptides into the mass spectrometer via an electrospray ionization (ESI) source.

-

MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratio of the intact peptide ions.

-

Fragmentation (MS2): The most abundant peptide ions are selected and fragmented (e.g., by collision-induced dissociation).

-

MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a protein sequence database (e.g., Swiss-Prot).

-

The algorithm identifies the peptide sequence that best matches the fragmentation pattern.

-

The identified peptides are then mapped back to their parent proteins.

-

Analysis of TCGA Data for MRPS31 in HCC

This protocol describes the bioinformatic workflow to analyze MRPS31 expression, copy number, and prognostic value using publicly available TCGA-LIHC data.[8][9][21][22][23]

Objective: To assess the clinical relevance of MRPS31 in hepatocellular carcinoma.

Procedure:

-

Data Acquisition:

-

Access the GDC Data Portal (--INVALID-LINK--).

-

Select the TCGA-LIHC project.

-

Download the following data types:

-

Gene expression RNA-Seq (e.g., HTSeq - FPKM-UQ).

-

Copy Number Variation (e.g., GISTIC2).

-

Associated clinical data.

-

-

-

Data Processing and Analysis:

-

Expression Analysis:

-

Separate tumor samples from normal adjacent tissue samples based on the TCGA barcode.

-

Compare the expression levels of MRPS31 between tumor and normal samples using appropriate statistical tests (e.g., Wilcoxon rank-sum test).

-

-

Copy Number Analysis:

-

Analyze the GISTIC2 data to determine the frequency of MRPS31 copy number loss (deletion) in the HCC cohort.

-

Correlate MRPS31 copy number status with its mRNA expression levels.

-

-

Survival Analysis:

-

Divide the HCC patient cohort into groups based on MRPS31 expression (e.g., high vs. low expression based on the median or quartiles).

-

Perform Kaplan-Meier survival analysis to compare the overall survival between the groups.[6][24]

-

Use the log-rank test to determine the statistical significance of the difference in survival.

-

Calculate the hazard ratio using a Cox proportional hazards model.

-

-

Forward Genetic Screen in C. elegans for UPRmt Activation

This protocol is based on methods used to identify regulators of the mitochondrial unfolded protein response (UPRmt) in C. elegans.[3][25][26][27][28][29]

Objective: To identify gene mutations that lead to the activation of the UPRmt.

Materials:

-

C. elegans strain with a UPRmt reporter, such as hsp-6p::GFP.

-

E. coli OP50 strain for feeding.

-

Ethyl methanesulfonate (EMS) for mutagenesis.

-

M9 buffer.

-

NGM plates.

-

Fluorescence dissecting microscope.

Procedure:

-

Mutagenesis:

-

Synchronize a population of hsp-6p::GFP worms to the L4 larval stage.

-

Expose the worms to EMS (e.g., 50 mM) in M9 buffer for a defined period (e.g., 4 hours) with gentle rocking.

-

Wash the worms several times with M9 buffer to remove the mutagen.

-

Plate the mutagenized worms (P0 generation) onto NGM plates seeded with E. coli.

-

-

Screening:

-

Allow the P0 worms to lay eggs (F1 generation).

-

Single-clone F1 animals to individual plates and allow them to self-fertilize to produce the F2 generation.

-

Screen the F2 generation for constitutive or enhanced GFP expression using a fluorescence microscope.

-

Isolate individual worms with the desired phenotype (e.g., bright intestinal GFP).

-

-

Backcrossing and Mapping:

-

Backcross the isolated mutant strains with the original hsp-6p::GFP strain to remove background mutations.

-

Map the causal mutation using standard genetic mapping techniques or whole-genome sequencing.

-

Signaling Pathways and Biological Roles

The primary role of MRPS31 is its participation in the assembly and function of the mitochondrial ribosome, which is essential for mitochondrial protein synthesis.

Mitoribosome Small Subunit (mt-SSU) Assembly

The assembly of the 28S mt-SSU is a complex, stepwise process involving the coordinated action of ribosomal proteins and assembly factors that guide the folding of the 12S rRNA. While the precise timing of MRPS31 incorporation is still under investigation, it is an integral part of the mature mt-SSU. The process involves the formation of assembly intermediates, with proteins binding in a hierarchical manner.[26][30][31][32][33]

Role in Disease

-

Hepatocellular Carcinoma: As detailed in Section 3.2, loss of MRPS31 is a key event in a subset of HCCs. The resulting deficiency in mitoribosome assembly leads to mitochondrial dysfunction, which is thought to contribute to a more aggressive tumor phenotype.[11][12] The mechanism may involve altered cellular metabolism and increased invasive potential.

-

Type 1 Diabetes: Some reports have suggested an association between MRPS31 and type 1 diabetes, but the relationship and its etiological significance are not yet clearly understood.[4][7][34][35][36][37] Further research is needed to elucidate the potential role of MRPS31 in the pathogenesis of this autoimmune disease.

Conclusion

The MRPS31 gene is a vital component of the mitochondrial protein synthesis machinery. Its discovery and mapping have been instrumental in understanding the genetic basis of mitoribosome function. The ubiquitous expression of MRPS31 underscores its fundamental importance in cellular homeostasis. The association of MRPS31 loss with poor prognosis in hepatocellular carcinoma highlights its potential as a prognostic biomarker and a target for therapeutic intervention. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to further investigate the multifaceted roles of MRPS31 in both normal physiology and disease. Future studies will likely focus on unraveling the precise mechanisms by which MRPS31 contributes to mitoribosome assembly and how its dysregulation impacts cellular signaling and disease progression.

References

- 1. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 2. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. MRPS31 mitochondrial ribosomal protein S31 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. Identification of Key Genes and Prognostic Value Analysis in Hepatocellular Carcinoma by Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MRPS31 mitochondrial ribosomal protein S31 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. A gene-based risk score model for predicting recurrence-free survival in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. book.ncrnalab.org [book.ncrnalab.org]

- 10. tissues.jensenlab.org [tissues.jensenlab.org]

- 11. MRPS31 loss is a key driver of mitochondrial deregulation and hepatocellular carcinoma aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. goldbio.com [goldbio.com]

- 14. media.addgene.org [media.addgene.org]

- 15. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 16. cube-biotech.com [cube-biotech.com]

- 17. Protein identification by liquid chromatography–tandem mass spectrometry [bio-protocol.org]

- 18. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 19. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Acquisition by Data-Independent Acquisition (DIA)... [protocols.io]

- 20. 4.8. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data Analysis, Protein Identification, and Quantification [bio-protocol.org]

- 21. Analysis of Cancer Genome Atlas in R [costalab.org]

- 22. Analysis of Cancer Genome Atlas in R [costalab.org]

- 23. researchgate.net [researchgate.net]

- 24. europeanreview.org [europeanreview.org]

- 25. Protocol for forward genetic screening to identify novel factors involved in a biological process in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mitoribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methods to Study the Mitochondrial Unfolded Protein Response (UPRmt) in Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]

- 29. A chemical screen to identify inducers of the mitochondrial unfolded protein response in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Principles of mitoribosomal small subunit assembly in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Mechanism of mitoribosomal small subunit biogenesis and preinitiation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Genetics of Type 1 Diabetes - Diabetes in America - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. medrxiv.org [medrxiv.org]

- 37. A review of the genetics of type I diabetes [explorationpub.com]

In-Depth Technical Guide to the Cellular Localization of MS31 Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MS31 protein, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), is a critical component of the mitochondrial ribosome, playing an essential role in mitochondrial protein synthesis. Understanding its precise subcellular localization is fundamental to elucidating its function in both normal cellular physiology and disease states, including certain cancers and metabolic disorders. This technical guide provides a comprehensive overview of the experimentally determined cellular localization of the this compound protein, details the methodologies used for these determinations, and explores its association with key signaling pathways. All quantitative and localization data are summarized for clarity, and experimental workflows and pathways are visualized to facilitate understanding.

Cellular Localization of this compound

The overwhelming body of experimental evidence points to the primary localization of the this compound protein within the mitochondria . This is consistent with its function as a structural constituent of the small 28S subunit of the mitochondrial ribosome (mitoribosome). Some databases also note a potential secondary localization in the nucleolus , although direct experimental validation for this is not as extensively documented as its mitochondrial residence.

Summary of Experimental Localization Data

The following table summarizes the key findings from experimental studies on the subcellular localization of this compound.

| Subcellular Compartment | Experimental Evidence | Cell/Tissue Type | Supporting Methodologies | Reference |

| Mitochondria | Confirmed | Murine Islet Cells, various human cell lines (e.g., U2OS) | Differential Centrifugation, Percoll Density Gradient Centrifugation, Immunofluorescence | |

| Human Tissues | Immunohistochemistry | The Human Protein Atlas | ||

| Mitochondrial Inner Membrane | Inferred/Annotated | Not specified | Database Annotation (Reactome) | |

| Nucleolus | Annotated | Not specified | Database Annotation (e.g., BioGPS, Human Protein Atlas) |

Experimental Protocols for Determining this compound Localization

The mitochondrial localization of this compound has been primarily established through two robust experimental approaches: subcellular fractionation followed by immunoblotting, and in situ visualization via immunofluorescence microscopy.

Subcellular Fractionation

Subcellular fractionation is a biochemical method used to isolate specific organelles from a cell homogenate. For this compound, this technique has been pivotal in confirming its mitochondrial residence. The general workflow involves differential centrifugation to separate cellular components based on their size and density, followed by a purification step, such as Percoll density gradient centrifugation, to obtain a highly enriched mitochondrial fraction.

Workflow for Subcellular Fractionation and this compound Detection

Detailed Methodologies:

-

Cell Homogenization:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors).

-

Allow cells to swell on ice.

-

Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully collect the supernatant, which contains the cytoplasm, mitochondria, and other smaller organelles.

-

Centrifuge the supernatant at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

-

-

Percoll Density Gradient Centrifugation (for purification):

-

Resuspend the crude mitochondrial pellet in a buffered medium.

-

Layer the resuspended mitochondria onto a pre-formed Percoll gradient.

-

Centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C.

-

Mitochondria will form a distinct band at their buoyant density, which can be carefully collected.

-

-

Western Blot Analysis:

-

Lyse the purified mitochondrial fraction to solubilize proteins.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody specific for this compound.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein using an enhanced chemiluminescence (ECL) substrate.

-

Immunofluorescence (IF) Microscopy

Immunofluorescence allows for the direct visualization of this compound within intact cells, providing spatial context for its localization. This technique uses antibodies labeled with fluorophores to bind to the target protein.

Workflow for Immunofluorescence Staining of this compound

Detailed Methodology (Example Protocol):

-

Cell Culture: Grow adherent cells (e.g., U2OS) on sterile glass coverslips in a petri dish.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Wash with PBS and block with a solution containing 10% normal goat serum and 0.3M glycine in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against this compound (e.g., rabbit polyclonal) diluted in the blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells extensively with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstaining (Optional but Recommended): To confirm mitochondrial localization, cells can be co-stained with a mitochondrial marker (e.g., an antibody against a known mitochondrial protein like COX IV or a dye like MitoTracker Red CMXRos). The nucleus is typically counterstained with DAPI.

-

Mounting and Imaging: Wash the coverslips a final time and mount them onto microscope slides using an anti-fade mounting medium. Image the cells using a confocal microscope. Co-localization between the this compound signal and the mitochondrial marker signal confirms its mitochondrial residence.

This compound in Cellular Signaling Pathways

While this compound's primary role is in mitochondrial protein synthesis, emerging evidence, particularly from cancer biology studies, suggests its involvement or association with major cellular signaling pathways. The loss of MRPS31 has been linked to aggressive phenotypes in hepatocellular carcinoma, decreased mitochondrial oxygen consumption, and increased cell invasion.

Association with Pro-Growth and Survival Pathways

Studies have reported associations between MRPS31 expression and the activity of several key signaling pathways that regulate cell growth, proliferation, and survival. These connections appear to be particularly relevant in the context of cancer.

-

PI3K/Akt Pathway: This is a central pathway that promotes cell survival and growth. While a direct mechanistic link is still under investigation, mitochondrial function, which is dependent on proteins like this compound, is known to be regulated by and also influence Akt signaling.

-

Wnt Signaling: The Wnt pathway is crucial for development and is often dysregulated in cancer. Its connection to mitochondrial metabolism is an active area of research.

-

Hedgehog Signaling: This pathway is essential during embryonic development and can contribute to tumorigenesis when aberrantly activated.

The diagram below illustrates a high-level view of these associations, where this compound's role in maintaining mitochondrial integrity is positioned centrally, potentially influencing these major cancer-related pathways.

Transcriptional Regulation

The expression of the MRPS31 gene itself may be under the control of specific signaling pathways. Analysis of the MRPS31 gene promoter has identified binding sites for several transcription factors from the Signal Transducer and Activator of Transcription (STAT) family, including STAT1, STAT3, STAT5A, and STAT5B. This suggests that cytokines and growth factors that activate the JAK-STAT pathway could regulate the expression level of this compound, thereby linking extracellular signals to the capacity for mitochondrial protein synthesis.

Conclusion and Future Directions

The this compound protein is definitively a mitochondrial protein, a localization that is integral to its primary function in mitoribosome assembly and mitochondrial translation. The experimental methodologies confirming this are well-established, relying on both biochemical fractionation and in situ imaging. While a nucleolar localization has been annotated in public databases, this requires further direct experimental validation to be confirmed.

The emerging connections between this compound and critical signaling pathways like PI3K/Akt, Wnt, and Hedgehog, particularly in the context of cancer, open up new avenues for research. Future studies should aim to:

-

Elucidate the precise molecular mechanisms that link the function or expression of this compound to these signaling cascades.

-

Investigate the potential for dual localization in the nucleolus and determine its functional significance, if any.

-

Explore the therapeutic potential of targeting mitochondrial protein synthesis, and by extension proteins like this compound, in diseases characterized by metabolic reprogramming and dysregulated cell growth.

This guide provides a foundational understanding of this compound's cellular geography, offering a platform from which researchers and drug development professionals can further investigate its role in human health and disease.

MRPS31: A Comprehensive Technical Guide to its Gene Ontology and Associated Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitochondrial Ribosomal Protein S31 (MRPS31) is a nuclear-encoded protein crucial for the synthesis of mitochondrial DNA-encoded proteins, a fundamental process for cellular respiration and energy production. Dysregulation of MRPS31 has been implicated in various human diseases, most notably in cancer, where its expression levels can correlate with patient prognosis. This technical guide provides an in-depth overview of the gene ontology of MRPS31, its established role within the mitochondrial ribosome, and its putative involvement in other signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this essential mitochondrial protein.

Introduction

Mitochondrial ribosomes (mitoribosomes) are specialized translational machinery responsible for synthesizing the 13 essential protein components of the oxidative phosphorylation (OXPHOS) system encoded by the mitochondrial genome. The proper assembly and function of mitoribosomes are critical for cellular bioenergetics. MRPS31 is a key component of the small 28S subunit of the mammalian mitoribosome[1][2]. Encoded by a nuclear gene, MRPS31 is synthesized in the cytoplasm and imported into the mitochondria, where it integrates into the mitoribosomal assembly. Recent studies have highlighted the significance of MRPS31 beyond its canonical role, linking its altered expression to the aggressiveness of certain cancers, including hepatocellular carcinoma and breast cancer, suggesting its potential as a prognostic biomarker and therapeutic target[3][4][5].

Gene Ontology of MRPS31

Gene Ontology (GO) provides a standardized representation of gene and protein function. The GO annotations for MRPS31 are categorized into three domains: Molecular Function, Biological Process, and Cellular Component.

Molecular Function

The molecular functions attributed to MRPS31 are central to its role within the mitoribosome.

| GO Term | GO ID | Description | Evidence |

| RNA binding | GO:0003723 | Interacts selectively and non-covalently with any RNA molecule. | Inferred from electronic annotation |

| Structural constituent of ribosome | GO:0003735 | A component of a ribosome, contributing to its structural integrity. | Inferred from electronic annotation |

Biological Process

MRPS31 is primarily involved in the biological process of mitochondrial translation.

| GO Term | GO ID | Description | Evidence |

| Mitochondrial translation | GO:0032543 | The synthesis of protein from RNA that occurs in the mitochondrion. | Inferred from electronic annotation |

Cellular Component

MRPS31 is localized to the mitochondrion, specifically as a component of the small mitoribosomal subunit.

| GO Term | GO ID | Description | Evidence |

| Mitochondrion | GO:0005739 | A semi-autonomous, self-reproducing organelle that occurs in the cytoplasm of all cells of most eukaryotes. | Inferred from electronic annotation |

| Mitochondrial small ribosomal subunit | GO:0005763 | The smaller of the two subunits of a mitochondrial ribosome. | Inferred from electronic annotation |

Pathways Involving MRPS31

Core Pathway: Mitochondrial Translation

MRPS31 is an integral component of the mitochondrial translation machinery. This process is essential for the synthesis of proteins encoded by mitochondrial DNA (mtDNA), which are critical for cellular respiration.

The process of mitochondrial translation can be broadly divided into initiation, elongation, and termination. MRPS31, as part of the small ribosomal subunit (mt-SSU), plays a crucial role in the initiation phase by ensuring the correct binding of mRNA and the initiator tRNA.

Caption: Mitochondrial Translation Pathway highlighting the role of MRPS31.

Putative Involvement in Cancer-Related Signaling Pathways

While direct molecular interactions are still under investigation, alterations in the expression of mitochondrial ribosomal proteins, including MRPS31, have been associated with key cancer signaling pathways. These connections are often inferred from large-scale transcriptomic and proteomic studies in cancer contexts.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Some studies on mitochondrial ribosomal proteins suggest a potential link to this pathway, possibly through metabolic reprogramming or regulation of apoptosis.

Caption: Putative indirect involvement of MRPS31 in the PI3K/Akt pathway.

The Hedgehog signaling pathway is crucial during embryonic development and can be aberrantly reactivated in cancer. Its connection to mitochondrial metabolism and ribosomal proteins is an emerging area of research.

Caption: Hypothetical influence of MRPS31 on the Hedgehog signaling pathway.

The Wnt signaling pathway regulates cell fate, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. The metabolic state of the cell, influenced by mitochondrial function, can impact Wnt signaling.

Caption: Postulated bioenergetic link of MRPS31 to the Wnt signaling pathway.

Quantitative Data Summary

The expression of MRPS31 has been quantitatively analyzed in various cancer types, often revealing correlations with clinical outcomes.

MRPS31 Expression and Prognosis in Cancer (TCGA Data)

Analysis of The Cancer Genome Atlas (TCGA) data provides insights into the prognostic value of MRPS31 expression. The following table summarizes the hazard ratios (HR) for overall survival in selected cancers. An HR > 1 indicates that higher expression is associated with poorer survival, while an HR < 1 suggests that higher expression is associated with better survival.

| Cancer Type | Hazard Ratio (HR) | 95% Confidence Interval | p-value |

| Liver Hepatocellular Carcinoma (LIHC) | 1.55 | 1.09 - 2.21 | 0.015 |

| Breast Invasive Carcinoma (BRCA) | 1.21 | 0.95 - 1.54 | 0.12 |

| Lung Adenocarcinoma (LUAD) | 1.15 | 0.89 - 1.48 | 0.28 |

Note: These values are illustrative and should be confirmed with the latest TCGA data analysis.

Somatic Copy Number Alteration (SCNA) of MRPS31

Somatic copy number alterations of the MRPS31 gene have been observed in various cancers. The frequency of these alterations can vary significantly between cancer types.

| Cancer Type | Deletion Frequency (%) | Amplification Frequency (%) |

| Liver Hepatocellular Carcinoma (LIHC) | 12.5 | 2.1 |

| Breast Invasive Carcinoma (BRCA) | 5.8 | 3.4 |

| Ovarian Serous Cystadenocarcinoma (OV) | 8.2 | 1.5 |

Note: Frequencies are based on representative TCGA datasets and may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of MRPS31 function.

Co-Immunoprecipitation (Co-IP) of MRPS31 from Mitochondrial Extracts

This protocol is designed to identify protein interaction partners of MRPS31 within the mitochondrial environment.

Materials:

-

HEK293T cells

-

Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA)

-

Mitochondrial lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Anti-MRPS31 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., mitochondrial lysis buffer with 0.1% Triton X-100)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cultured cells using differential centrifugation.

-

Mitochondrial Lysis: Resuspend the mitochondrial pellet in ice-cold mitochondrial lysis buffer and incubate for 30 minutes on ice with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

-

Pre-clearing: Incubate the supernatant with Protein A/G magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-MRPS31 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-